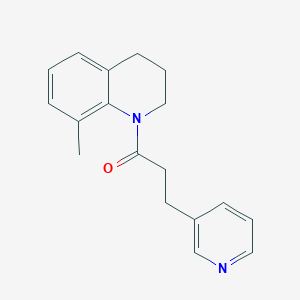
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole (DMOIM) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. DMOIM is a derivative of imidazole, a five-membered heterocyclic compound that is widely used in pharmaceuticals and other chemical industries.
作用机制
The mechanism of action of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cancer cell proliferation. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to bind to the active site of the enzyme MurA, which is involved in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. By inhibiting MurA, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole prevents the formation of peptidoglycan, leading to bacterial cell death. In cancer cells, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. In animal studies, 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been found to have anti-inflammatory and analgesic effects, suggesting its potential use in the treatment of pain and inflammation-related disorders. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been shown to have antioxidant activity, which may contribute to its potential as an anticancer agent.
实验室实验的优点和局限性
One advantage of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole also has good solubility in water and other common solvents, which makes it easy to work with in the lab. However, one limitation of using 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is its limited stability, which can make it difficult to store and transport. 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.
未来方向
There are several potential future directions for the research and development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. One area of interest is the further exploration of its antimicrobial activity, particularly against multidrug-resistant bacteria. Another area of interest is the development of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole as an anticancer agent, either alone or in combination with other drugs. Additionally, the potential use of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole in the treatment of pain and inflammation-related disorders warrants further investigation. Finally, the development of new synthetic methods for 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole may improve its stability and reduce its cost, making it more accessible for research and development.
合成方法
The synthesis of 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole involves the reaction of 2-methyl-4,5-dimercapto-1H-imidazole with 2-(oxolan-2-ylmethyl)chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiolate, which then reacts with the chloroalkyl group to form 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole. The reaction scheme is shown below:
科学研究应用
4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). 4,5-Dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole has also been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
属性
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-1-(oxolan-2-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-9(2)13(11(12-8)15-3)7-10-5-4-6-14-10/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQAYAQZQKTDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)SC)CC2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)

![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)


![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)


